molecular formula C7H4FNO B14467494 Benzoxazole, 2-fluoro- CAS No. 66910-88-1

Benzoxazole, 2-fluoro-

Cat. No.: B14467494
CAS No.: 66910-88-1
M. Wt: 137.11 g/mol
InChI Key: IZTDMTYRMBZHLJ-UHFFFAOYSA-N
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Description

Benzoxazole, 2-fluoro- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a fluorine atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-fluoro- typically involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of catalytic amounts of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the use of tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions .

Industrial Production Methods: Industrial production of Benzoxazole, 2-fluoro- may utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions of Benzoxazole, 2-fluoro- can yield a variety of products, including substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzoxazole, 2-fluoro- involves its interaction with specific molecular targets. The planar structure of the benzoxazole ring allows for efficient π-π stacking and hydrogen bonding with biological molecules. This interaction can modulate various biological pathways, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: Benzoxazole, 2-fluoro- is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This fluorine substitution can also improve the compound’s biological activity and its ability to interact with specific molecular targets .

Properties

CAS No.

66910-88-1

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

IUPAC Name

2-fluoro-1,3-benzoxazole

InChI

InChI=1S/C7H4FNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H

InChI Key

IZTDMTYRMBZHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)F

Origin of Product

United States

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